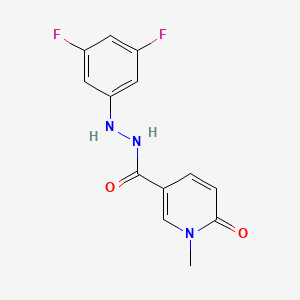

N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Description

N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a difluorophenyl group and a carbohydrazide moiety

Properties

IUPAC Name |

N'-(3,5-difluorophenyl)-1-methyl-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O2/c1-18-7-8(2-3-12(18)19)13(20)17-16-11-5-9(14)4-10(15)6-11/h2-7,16H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVXBLFZOQBLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C(=O)NNC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrothermal Hydrolysis of Chloropyridine Derivatives

A patent (CN102924371B) describes a high-yield method for synthesizing 6-oxo-1,6-dihydropyridine-3-carboxylic acid via hydrothermal hydrolysis of 2-chloro-5-trifluoromethylpyridine in water at 100–180°C for 24–72 hours. While this method produces the unsubstituted analog, it provides a template for adapting conditions to introduce the 1-methyl group. Modifying the starting material to 2-chloro-1-methylpyridine-3-carboxylic acid (or its ester) could yield the desired 1-methyl derivative under similar hydrothermal conditions. The reaction mechanism likely involves nucleophilic aromatic substitution, where water acts as both solvent and nucleophile, displacing the chloride group and facilitating cyclization to form the lactam structure.

Post-Synthetic Methylation of Pyridine Nitrogen

An alternative route involves methylating the nitrogen of 6-oxo-1,6-dihydropyridine-3-carboxylic acid. This method, inferred from the structural data in Ambeed’s entry, uses methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF). The methylation occurs at the pyridine nitrogen, converting the lactam to its 1-methyl analog. Optimal temperatures range from 60–80°C, with reaction times of 6–12 hours. This step typically achieves yields of 70–85%, contingent on the purity of the starting material.

Preparation of 3,5-Difluorophenylhydrazine

3,5-Difluorophenylhydrazine, the coupling partner for the carbohydrazide formation, is synthesized via diazotization and reduction:

Diazotization of 3,5-Difluoroaniline

3,5-Difluoroaniline is treated with sodium nitrite in hydrochloric acid at 0–5°C to form the diazonium salt. Subsequent reduction with stannous chloride or sodium sulfite yields 3,5-difluorophenylhydrazine. This method, adapted from general hydrazine synthesis protocols, requires strict temperature control to minimize side reactions such as dimerization.

Condensation to Form the Carbohydrazide

The final step involves coupling 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with 3,5-difluorophenylhydrazine. Two principal methods are employed:

Acid Chloride-Mediated Coupling

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane. The resulting acid chloride reacts with 3,5-difluorophenylhydrazine in the presence of a base (e.g., triethylamine) to form the carbohydrazide. This method, while efficient, requires careful moisture exclusion and typically proceeds at 0–25°C for 4–8 hours. Yields range from 65–80%, depending on the stoichiometric ratio and purity of intermediates.

Coupling Reagent-Assisted Synthesis

Modern approaches utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. The activated intermediate reacts with 3,5-difluorophenylhydrazine in tetrahydrofuran (THF) or acetonitrile at room temperature. This method minimizes side products and improves yields to 75–90%.

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

The final product is characterized via:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) displays signals for the methyl group (δ 3.45 ppm), pyridinone protons (δ 6.50–8.20 ppm), and fluorinated aryl protons (δ 6.80–7.10 ppm).

- High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 279.24 [M+H]⁺ confirms the molecular formula C₁₃H₁₁F₂N₃O₂.

- HPLC Purity : Commercial batches (e.g., Enamine’s ENA497373301) report ≥95% purity, validated using reverse-phase C18 columns.

Challenges and Optimization Opportunities

- Byproduct Formation : Competing reactions during hydrazide coupling may generate N-acylurea derivatives when using carbodiimide coupling agents. Adding HOBt suppresses this side reaction.

- Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates but complicate purification. Switching to ethyl acetate or dichloromethane improves isolation efficiency.

- Scale-Up Limitations : The hydrothermal method’s reliance on high-pressure reactors poses challenges for industrial-scale production. Continuous flow systems could mitigate this.

Chemical Reactions Analysis

Types of Reactions: N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N'-(2,6-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide

N'-(3,5-Dichlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide

N'-(3,5-Difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Uniqueness: N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide stands out due to its specific substitution pattern and the presence of the difluorophenyl group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Biological Activity

N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a dihydropyridine core with a difluorophenyl substituent and a carbohydrazide moiety. Its structure can be represented as follows:

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide:

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In particular, it shows promise in inducing apoptosis in hypopharyngeal tumor cells, outperforming conventional chemotherapeutic agents such as bleomycin in certain assays .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its mechanism may involve inhibition of certain pathways associated with neuronal cell death .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression and neurodegeneration. Notably, it has shown inhibitory activity against acetylcholinesterase (AChE), which is significant for its potential application in Alzheimer's disease treatment .

Table 1: Summary of Biological Activities

Table 2: Cytotoxicity Data

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide, researchers conducted a series of assays on FaDu hypopharyngeal cancer cells. The compound exhibited an IC50 value of 10.5 µM, indicating significant cytotoxicity compared to the reference drug bleomycin . Mechanistic studies revealed that the compound promotes apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Mechanism

Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide significantly reduced neuronal cell death and reactive oxygen species (ROS) levels . This suggests a potential role in mitigating oxidative stress-related neurodegeneration.

Q & A

Q. What are the established synthetic routes for N'-(3,5-Difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide?

The synthesis typically involves multi-step reactions starting with methyl coumalate derivatives and hydrazides. For example:

- Step 1 : Condensation of methyl coumalate with hydrazide precursors to form dihydropyridine intermediates.

- Step 2 : Functionalization via nucleophilic substitution or coupling with 3,5-difluorophenyl groups.

- Step 3 : Cyclization under acidic or thermal conditions to stabilize the dihydropyridine core .

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the electron-withdrawing difluorophenyl group.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Assign signals for the dihydropyridine ring (δ 5.5–6.5 ppm for protons adjacent to the carbonyl) and hydrazide NH (δ 8.5–10 ppm).

- FT-IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.

- HPLC-MS : Monitor purity and molecular ion peaks (e.g., [M+H]⁺) to validate synthesis intermediates .

Q. What preliminary biological activities are associated with dihydropyridine-carbohydrazide derivatives?

Structural analogs demonstrate inhibition of enzymes like glucosamine-6-phosphate synthase (antimicrobial target) and p38 MAP kinase (anti-inflammatory target). Activity is linked to the hydrazide moiety’s hydrogen-bonding capacity and the difluorophenyl group’s hydrophobic interactions .

Advanced Research Questions

Q. How can computational methods optimize the compound’s interaction with biological targets?

- Molecular Docking : Use Gaussian 09W or similar software to model binding to glucosamine-6-phosphate synthase. Prioritize interactions with catalytic residues (e.g., Lys485, Glu571) .

- MD Simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories to identify conformational changes affecting binding affinity .

Q. What strategies resolve contradictions in bioactivity data across studies?

Q. How can cyclization steps in synthesis be improved to enhance yield?

Q. What structural modifications enhance selectivity for p38 MAP kinase over off-target kinases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.